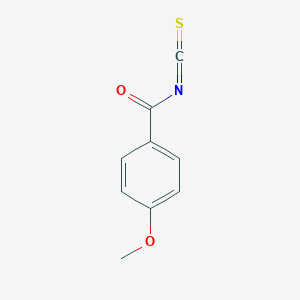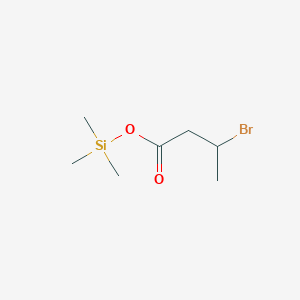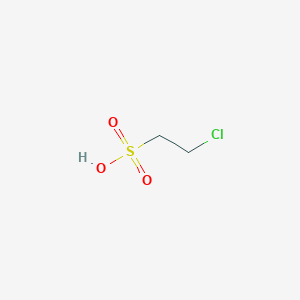
4-メトキシベンゾイルイソチオシアネート
概要
説明
4-Methoxybenzoyl isothiocyanate is a compound that can be inferred to have potential biological activities based on the studies of related compounds. Although the specific compound is not directly studied in the provided papers, similar structures have been synthesized and evaluated for various properties and activities.
Synthesis Analysis
The synthesis of related compounds involves structural modifications and the use of different substituents to enhance biological activity. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were synthesized by modifying the lead compound 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) . Another study involved the reaction of 1-methoxy-2-benzopyrylium-4-olate with various aryl isothiocyanates to form carbonyl ylides . These methods suggest possible synthetic routes that could be adapted for the synthesis of 4-methoxybenzoyl isothiocyanate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a 2 : 1-adduct of 1-methoxy-2-benzopyrylium-4-olate with phenyl isothiocyanate was elucidated, providing insights into the molecular conformation and interactions . Similarly, the structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was determined, revealing intramolecular hydrogen-bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of compounds with methoxybenzoyl groups has been explored in various studies. The formation of carbonyl ylides and their subsequent reactions with isothiocyanates indicate the potential for diverse chemical transformations . Additionally, the photochromic ring-closing reaction of 4,5-dibenzothienylthiazole derivatives followed by spontaneous elimination and substitution reactions demonstrates the reactivity of such compounds under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-methoxybenzoyl isothiocyanate have been investigated using spectroscopic and computational methods. Vibrational investigations of 2-amino-4-methoxybenzothiazole provided insights into the electronic structure and fundamental modes of the molecule . The study of isonicotinamide-4-methoxybenzoic acid co-crystal revealed a temperature-induced phase transition, highlighting the importance of intermolecular interactions .
科学的研究の応用
抗酸化活性
4-メトキシベンゾイルイソチオシアネートは、チオ尿素誘導体の合成に使用されており、これらの誘導体は有意な抗酸化特性を示しています . これらの誘導体はDPPH消去法を用いて試験され、一部の化合物は高い抗酸化活性を示しました。これは、酸化ストレス関連疾患の予防における潜在的な用途を示唆しています。
分子ドッキング研究
この化合物は、分子ドッキング研究における重要な中間体となっています . 研究者らはそれを用いて誘導体を合成し、その後、ウレアーゼなどの酵素に対する阻害活性について分析しました。これらの研究からの知見は、新薬や治療法の開発にとって重要です。
抗菌特性
4-メトキシベンゾイルイソチオシアネートをベースとするチオ尿素誘導体は、抗菌効果を含むさまざまな生物活性を示しています . これは、新しい抗菌剤や抗真菌剤の開発における可能性を開きます。
抗炎症用途
合成されたチオ尿素誘導体は、抗炎症特性も注目されています . これは、さまざまな慢性炎症性疾患の治療に有益となる可能性のある新しい抗炎症薬の開発の可能性を示しています。
抗マラリア研究
4-メトキシベンゾイルイソチオシアネートのいくつかの誘導体は、その抗マラリア活性について調べられています . これは、特に薬剤耐性マラリア株に対する新しい治療法の開発にとって重要です。
抗結核の可能性
研究はまた、特定のチオ尿素誘導体が抗結核剤として有望であることを示しています . 結核の世界的な課題を考えると、これらの知見は新しい治療選択肢につながる可能性があります。
がん研究
チオ尿素誘導体の広範な生物活性は、それらががん研究に応用できる可能性を示唆しています . それらが抗がん剤として潜在的な可能性を持っているかどうかについての調査が進行しており、最終的にはより効果的な治療につながる可能性があります。
化学構造と安定性研究
チオ尿素誘導体の生物学的条件下での化学構造と安定性に関するさらなる研究が必要です . この基礎研究は、より安定で強力な医薬品化合物の設計に関する洞察を提供することができます。
Safety and Hazards
作用機序
Mode of Action
Some studies suggest that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This suggests that the compound interacts with its targets, leading to changes in cell structure and function.
Result of Action
Some studies suggest that it may inhibit the proliferation of a variety of cancer cells .
生化学分析
Biochemical Properties
They often form covalent bonds with these molecules, which can alter their function .
Cellular Effects
Other isothiocyanates have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Isothiocyanates are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Isothiocyanates can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Isothiocyanates can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
4-methoxybenzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-8-4-2-7(3-5-8)9(11)10-6-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVJYGOHGKVXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168370 | |
| Record name | 4-Methoxybenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16778-84-0 | |
| Record name | 4-Methoxybenzoyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016778840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16778-84-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 4-Methoxybenzoyl isothiocyanate in the context of the provided research?
A: 4-Methoxybenzoyl isothiocyanate is primarily utilized as a building block for synthesizing thiourea derivatives. These derivatives are created by reacting 4-Methoxybenzoyl isothiocyanate with various amines, including primary amines, secondary amines, and diamines [, , ]. The synthesized compounds are then investigated for potential biological activities, such as antibacterial and antioxidant properties.
Q2: How is 4-Methoxybenzoyl isothiocyanate characterized in the research papers?
A2: Researchers employed several spectroscopic techniques to confirm the identity and purity of the synthesized 4-Methoxybenzoyl isothiocyanate and its derivatives. These include:
- Mass Spectrometry: Used to determine the molecular weight of the compounds. For instance, the mass spectra of the methoxybenzoylthiourea amino acid derivatives showed a molecular ion peak [M]+ at m/z 312, consistent with the calculated molecular weight [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were utilized to analyze the structure of the synthesized compounds. Specific peaks corresponding to distinct functional groups, such as OCH3, C=S-NH, and C=O-NH, were identified and analyzed [, ].
- Infrared (IR) Spectroscopy: IR spectra were used to identify the functional groups present in the molecules by analyzing their characteristic vibrational frequencies [, ].
- UV-Vis Spectroscopy: UV-Vis spectra provided information about the electronic transitions within the molecules, offering insights into their structure and properties [].
Q3: The research mentions synthesizing thiourea derivatives with potential antioxidant activity. Can you elaborate on this aspect?
A: One study [] investigated the antioxidant activity of several synthesized thiourea derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging method. This method assesses the ability of a compound to donate hydrogen atoms or electrons to neutralize the DPPH radical, a stable free radical. The study revealed that one particular derivative (compound 8) exhibited the highest antioxidant activity compared to other derivatives. The researchers attributed this enhanced activity to structural features within the molecule.
Q4: Were any computational studies performed on 4-Methoxybenzoyl isothiocyanate or its derivatives in the context of this research?
A: Yes, one study employed molecular docking simulations to understand the potential inhibitory activity of the synthesized thiourea derivatives against the enzyme urease []. Autodock software was used to dock the compounds into the active site of Bacillus pasteurii urease (PDB ID: 4ubp). The study highlighted that compound 7 showed the best docking score and potential inhibitory activity, followed by compounds 5 and 6. This finding suggests that the presence of two thiourea moieties in the compound structure might be crucial for enhanced inhibition.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














